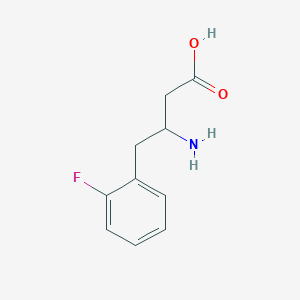

3-Amino-4-(2-fluorophenyl)butyric Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El Ácido 3-amino-4-(2-fluorofenil)butírico es un compuesto orgánico con la fórmula molecular C10H12FNO2. Es un derivado del ácido butírico, donde la cadena principal del ácido butírico está sustituida con un grupo amino en la tercera posición y un grupo fluorofenilo en la cuarta posición.

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis del Ácido 3-amino-4-(2-fluorofenil)butírico se puede lograr a través de varios métodos. Un enfoque común implica la reacción de 2-fluorobenzaldehído con nitrometano para formar 2-fluoro-β-nitroestireno. Este intermedio se somete entonces a una adición de Michael con ácido malónico, seguida de reducción y descarboxilación para producir el producto deseado .

Métodos de Producción Industrial

Para la producción industrial, la síntesis se puede escalar utilizando rutas de reacción similares pero optimizadas para rendimientos y pureza más altos. El uso de reactores de flujo continuo y técnicas avanzadas de purificación como la cristalización y la cromatografía pueden mejorar la eficiencia del proceso .

Análisis De Reacciones Químicas

Tipos de Reacciones

El Ácido 3-amino-4-(2-fluorofenil)butírico experimenta varias reacciones químicas, que incluyen:

Oxidación: El grupo amino se puede oxidar para formar iminas o nitrilos correspondientes.

Reducción: El grupo ácido carboxílico se puede reducir a un alcohol o un aldehído.

Sustitución: El grupo fluorofenilo puede participar en reacciones de sustitución aromática electrofílica.

Reactivos y Condiciones Comunes

Oxidación: Se pueden usar reactivos como el permanganato de potasio (KMnO4) o el trióxido de cromo (CrO3) en condiciones ácidas.

Reducción: El hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4) son agentes reductores comunes.

Principales Productos

Oxidación: Formación de iminas o nitrilos.

Reducción: Formación de alcoholes o aldehídos.

Sustitución: Formación de derivados halogenados o nitrados.

Aplicaciones Científicas De Investigación

El Ácido 3-amino-4-(2-fluorofenil)butírico tiene varias aplicaciones en la investigación científica:

Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.

Biología: Se estudia por sus posibles efectos en los sistemas biológicos, incluida la inhibición enzimática y la unión a receptores.

Medicina: Se investiga por sus posibles efectos terapéuticos, particularmente en el tratamiento de trastornos neurológicos.

Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.

Mecanismo De Acción

El mecanismo de acción del Ácido 3-amino-4-(2-fluorofenil)butírico implica su interacción con dianas moleculares específicas. Puede actuar como inhibidor de ciertas enzimas o receptores, modulando su actividad. El grupo fluorofenilo mejora su afinidad de unión y especificidad, mientras que el grupo amino puede participar en enlaces de hidrógeno e interacciones electrostáticas .

Comparación Con Compuestos Similares

Compuestos Similares

Ácido 3-amino-3-(4-fluorofenil)propiónico: Estructura similar pero con una cadena principal de ácido propiónico.

Ácido 3-amino-4-(2,4,5-trifluorofenil)butírico: Contiene átomos de flúor adicionales en el anillo fenilo.

Singularidad

El Ácido 3-amino-4-(2-fluorofenil)butírico es único debido a su patrón de sustitución específico, que confiere propiedades químicas y biológicas distintas. La presencia de un solo átomo de flúor en el anillo fenilo proporciona un equilibrio entre la hidrofobicidad y los efectos electrónicos, lo que lo convierte en un compuesto versátil para diversas aplicaciones .

Propiedades

IUPAC Name |

3-amino-4-(2-fluorophenyl)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2/c11-9-4-2-1-3-7(9)5-8(12)6-10(13)14/h1-4,8H,5-6,12H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTZJKXPNBFSWAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(CC(=O)O)N)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![benzhydryl 3-[(E)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12284891.png)

![Olean-12-eno[2,3-c][1,2,5]oxadiazol-28-oic acid](/img/structure/B12284925.png)

![Methyl 3-[(propan-2-yl)oxy]propanoate](/img/structure/B12284935.png)

![N-[(3S,4R,5R,6R)-4,5-Bis(phenylmethoxy)-6-[(phenylmethoxy)methyl]-3-piperidinyl]acetamide](/img/structure/B12284938.png)